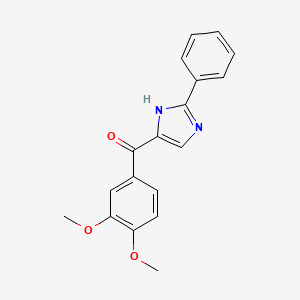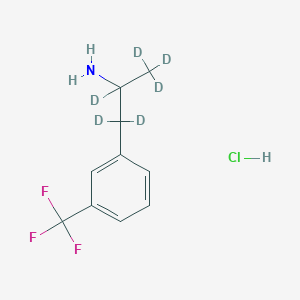
Desethyl Fenfluramine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethyl Fenfluramine-d6 Hydrochloride, also known as (±)-Norfenfluramine-d6 Hydrochloride, is a stable isotope-labeled compound. It is a deuterated form of Desethyl Fenfluramine, which is a metabolite of Fenfluramine. The compound has a molecular formula of C10H7D6ClF3N and a molecular weight of 245.7 . It is primarily used in scientific research as a reference material for analytical studies.
Méthodes De Préparation
The synthesis of Desethyl Fenfluramine-d6 Hydrochloride involves the deuteration of Desethyl Fenfluramine. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of Desethyl Fenfluramine.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form.
Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds, ensuring high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Desethyl Fenfluramine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Desethyl Fenfluramine-d6 Hydrochloride has several applications in scientific research:
Analytical Chemistry: Used as a reference material for mass spectrometry and other analytical techniques to ensure accurate and reliable data analysis.
Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Fenfluramine and its metabolites.
Neuropharmacology: Utilized in research related to neurological disorders and the effects of Fenfluramine derivatives on the central nervous system.
Mécanisme D'action
The mechanism of action of Desethyl Fenfluramine-d6 Hydrochloride is similar to that of Fenfluramine. It primarily acts by increasing extracellular serotonin levels and modulating serotonergic receptors. The compound interacts with multiple serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as the sigma-1 receptor . These interactions lead to changes in neurotransmission, which can affect various physiological and neurological processes.
Comparaison Avec Des Composés Similaires
Desethyl Fenfluramine-d6 Hydrochloride can be compared with other similar compounds, such as:
Desethyl Fenfluramine Hydrochloride: The non-deuterated form of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Fenfluramine Hydrochloride: The parent compound from which Desethyl Fenfluramine is derived.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for precise analytical studies and research applications.
Propriétés
Formule moléculaire |
C10H13ClF3N |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/i1D3,5D2,7D; |
Clé InChI |
PIDLOFBRTWNFAR-CORYOOACSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC(=CC=C1)C(F)(F)F)N.Cl |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


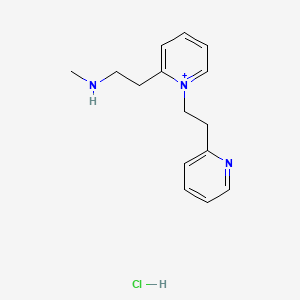
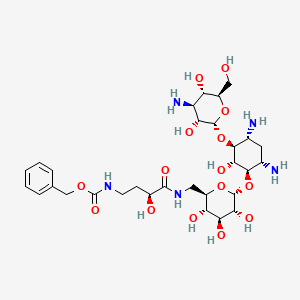
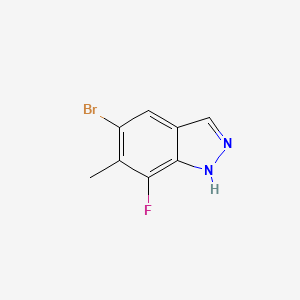
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
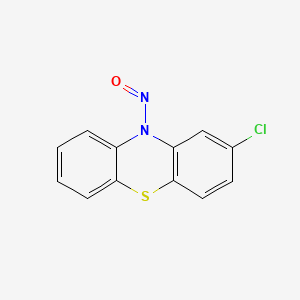
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
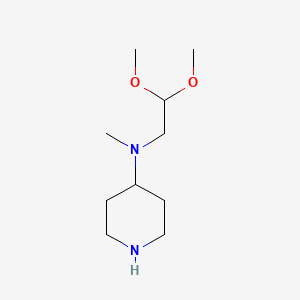
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
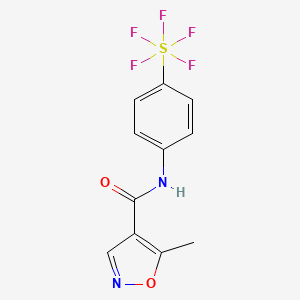
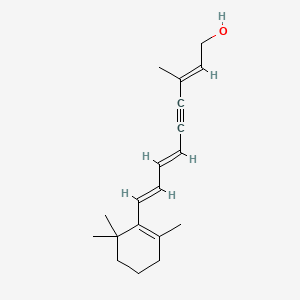
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
